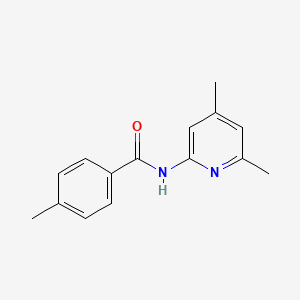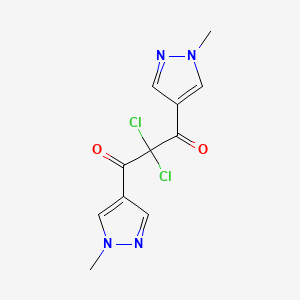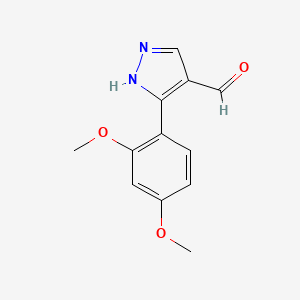![molecular formula C26H24N10O B10892898 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10892898.png)
4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic molecule featuring multiple pyrazole rings and a tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate pyrazole derivatives. One common approach is the alkylation of pyrazoles with bromomethyl compounds in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole rings typically yields pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its multiple nitrogen donor atoms. It forms stable complexes with various metal ions, which can be utilized in catalysis and materials science .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its thermal stability and unique electronic properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Poly(3,5-dimethylpyrazol-1-yl)methylbenzene ligands
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
Uniqueness
This compound stands out due to its tetracyclic structure and the presence of multiple pyrazole rings, which confer unique electronic and steric properties. These features make it particularly effective in forming stable complexes with metal ions and interacting with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C26H24N10O |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C26H24N10O/c1-14-9-15(2)35(32-14)11-17-5-7-18(8-6-17)23-29-24-22-21(19-10-28-34(4)12-19)20-16(3)30-31-26(20)37-25(22)27-13-36(24)33-23/h5-10,12-13,21H,11H2,1-4H3,(H,30,31) |
InChI Key |
YALLJCRQWVWVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-nitrobenzenesulfonate](/img/structure/B10892821.png)
![2-(3-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B10892829.png)
![(4-{(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10892832.png)

![(2E,5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892846.png)
![4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10892865.png)
![{5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892866.png)
![N-benzyl-1,3-dimethyl-N-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10892871.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B10892878.png)
![ethyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate](/img/structure/B10892883.png)


![1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis{3-[2-(3,4-diethoxyphenyl)ethyl](thiourea)}](/img/structure/B10892909.png)
![azepan-1-yl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10892913.png)
